molecular formula C23H24N4O5 B11183413 Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11183413
M. Wt: 436.5 g/mol
InChI Key: SSYUFFIIYYJLMM-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with various substituents including phenyl and trimethoxyphenyl groups. The compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

The synthesis of Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the reaction of hydrazine derivatives with appropriate aldehydes or ketones.

    Cyclization to Form Triazolopyrimidine: The triazole intermediate undergoes cyclization with a suitable reagent, such as an α,β-unsaturated carbonyl compound, to form the triazolopyrimidine core.

    Introduction of Substituents: The phenyl and trimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using aryl halides and appropriate catalysts.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique pharmacological properties and potential therapeutic applications of this compound.

Biological Activity

Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthetic pathways, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O5
  • Molecular Weight : 436.46 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives. This compound has been reported to exhibit inhibitory effects against various viruses. For instance:

  • Inhibition of Influenza Virus : The compound demonstrated significant activity against the influenza virus (IV), with IC50 values indicating effective inhibition of viral replication at non-toxic concentrations .

Anticancer Activity

The compound's structure suggests potential antiproliferative effects. In vitro studies have shown that derivatives with similar scaffolds exhibit promising results against cancer cell lines:

  • Cell Lines Tested : HCT-116 and other cancer cell lines.
  • IC50 Values : Compounds based on the triazolo[1,5-a]pyrimidine core exhibited IC50 values ranging from 0.53 µM to several micromolar concentrations depending on structural modifications .

Antimicrobial Activity

The biological activity extends to antimicrobial properties as well:

  • Bacterial Inhibition : Compounds derived from the same scaffold have shown effectiveness against various pathogenic bacteria .

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to form the triazole core.
  • Substitution Reactions : Introducing phenolic groups at specific positions to enhance biological activity.
  • Carboxylation : Finalizing the structure with carboxylic acid derivatives to improve solubility and bioavailability .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

StudyCompoundActivityIC50 Value
TZP DerivativeAnti-IVNon-toxic concentrations
3',4',5'-trimethoxy derivativeAntiproliferative0.53 µM
Triazolo derivativeAntibacterialSignificant inhibition

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H24N4O5/c1-5-32-22(28)19-20(14-9-7-6-8-10-14)26-23-24-13-25-27(23)21(19)15-11-17(30-3)18(31-4)12-16(15)29-2/h6-13,21H,5H2,1-4H3,(H,24,25,26)

InChI Key

SSYUFFIIYYJLMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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